![molecular formula C19H28N4O2S B5620117 N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methanesulfonamide](/img/structure/B5620117.png)
N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-yl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide compounds, including derivatives with complex structures, are often explored for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. These compounds are characterized by the presence of a sulfonamide group attached to methane, which significantly influences their chemical behavior and interactions.
Synthesis Analysis
The synthesis of complex methanesulfonamide derivatives typically involves multi-step reactions, including the formation of pyrazole rings, the introduction of isopropyl groups, and the attachment of the methanesulfonamide moiety. For instance, Watanabe et al. (1997) described the synthesis of HMG-CoA reductase inhibitors featuring a methanesulfonamide group, highlighting the compound's potent inhibitory activity against cholesterol biosynthesis (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is crucial for understanding their chemical behavior and potential interactions. Jacobs et al. (2013) explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, revealing insights into their conformation and hydrogen bonding patterns (Jacobs et al., 2013).
Chemical Reactions and Properties
The reactivity of methanesulfonamide derivatives can vary significantly based on their structure. For example, the presence of pyrazole and pyridine rings can influence their participation in various chemical reactions, including cross-coupling reactions as demonstrated by Han (2010), who synthesized N-(3-Pyridinyl)-substituted sulfonamides through a catalyzed reaction involving 3-bromopyridine (Han, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-14(2)18-12-22(13-19(18)21-26(4,24)25)10-16-11-23(20-15(16)3)17-8-6-5-7-9-17/h5-9,11,14,18-19,21H,10,12-13H2,1-4H3/t18-,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBMCMCVPCJDG-RBUKOAKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CC(C(C2)NS(=O)(=O)C)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1CN2C[C@H]([C@@H](C2)NS(=O)(=O)C)C(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-1-[(3-methyl-1-phenylpyrazol-4-yl)methyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5620045.png)
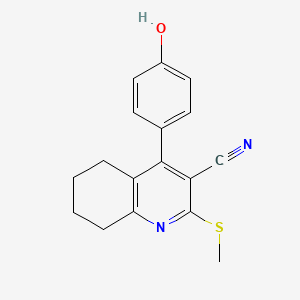
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5620054.png)
![N-(2-furylmethyl)-1,3-dimethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5620061.png)
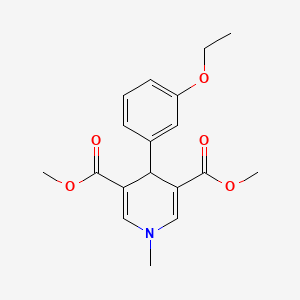

![[(3R*,5R*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-5-(1-pyrrolidinylmethyl)-3-piperidinyl]methanol](/img/structure/B5620072.png)
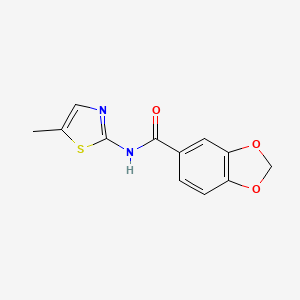
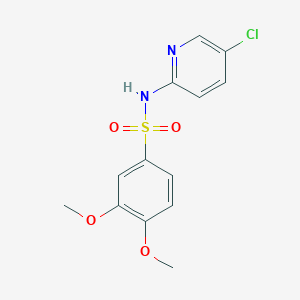
![2,2-dimethyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5620108.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5620109.png)
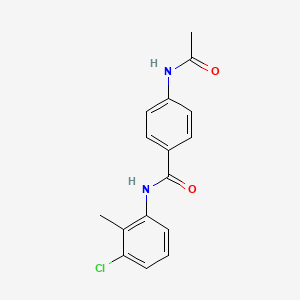
![2-(2-methoxyethyl)-9-[(1-methyl-1H-indol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620128.png)